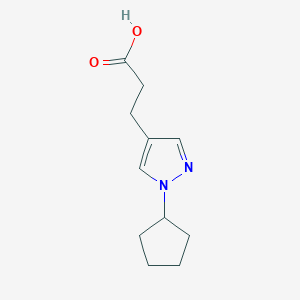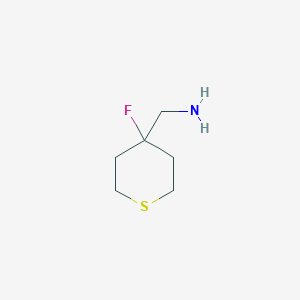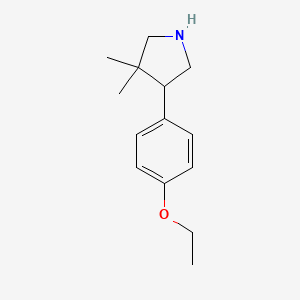
4-(4-乙氧基苯基)-3,3-二甲基吡咯烷
描述
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and two methyl groups at the 3-position
科学研究应用
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine interacts with other proteins involved in neurotransmission and signal transduction, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the O-GlcNAcylation of mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells . Furthermore, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine affects the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine modulates the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine in research settings.
Dosage Effects in Animal Models
The effects of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory retention in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by transporters such as P-glycoprotein, which facilitates its distribution to various tissues . Additionally, binding proteins in the blood plasma help maintain the compound’s concentration and facilitate its delivery to target tissues. The localization and accumulation of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine within specific tissues are influenced by these transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine plays a crucial role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial proteins and metabolic pathways . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine to specific compartments within the cell. These subcellular localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-ethoxybenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aromatic ring using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidin-2-one, while reduction may produce 4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine with reduced functional groups.
作用机制
The mechanism of action of 4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine: Contains a hydroxy group instead of an ethoxy group.
4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine: Features a chloro group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxyphenyl)-3,3-dimethylpyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-16-12-7-5-11(6-8-12)13-9-15-10-14(13,2)3/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKJIUSUPAZNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)
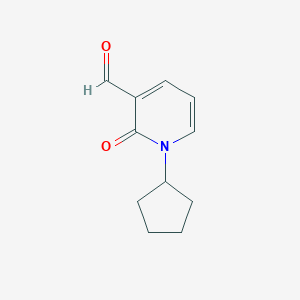
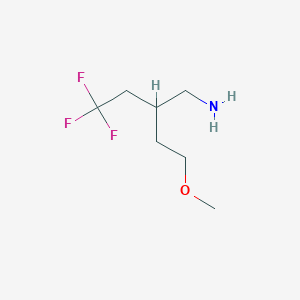
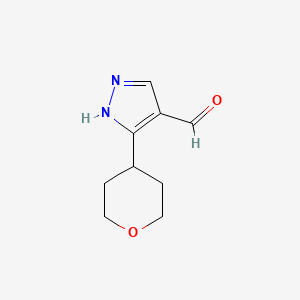
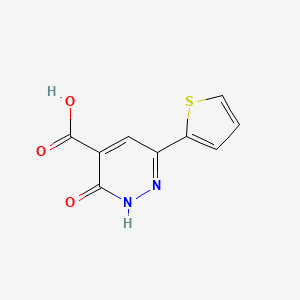
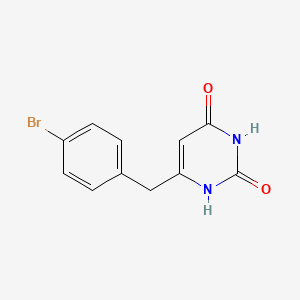
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)
